molecular formula C16H9ClFN3O3 B12916147 7-Chloro-6-fluoro-4-(((4-hydroxyphenyl)methylene)amino)-3-cinnolinecarboxylic acid CAS No. 159831-79-5

7-Chloro-6-fluoro-4-(((4-hydroxyphenyl)methylene)amino)-3-cinnolinecarboxylic acid

Cat. No.: B12916147
CAS No.: 159831-79-5
M. Wt: 345.71 g/mol
InChI Key: RLVLMBJONBLFCR-UHFFFAOYSA-N
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Description

7-Chloro-6-fluoro-4-((4-hydroxybenzylidene)amino)cinnoline-3-carboxylic acid is a heterocyclic aromatic compound with potential applications in various fields of scientific research. It is characterized by the presence of chloro, fluoro, hydroxybenzylidene, and cinnoline carboxylic acid functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-fluoro-4-((4-hydroxybenzylidene)amino)cinnoline-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the condensation of 4-hydroxybenzaldehyde with 7-chloro-6-fluoro-4-amino-cinnoline-3-carboxylic acid under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-fluoro-4-((4-hydroxybenzylidene)amino)cinnoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields quinones, while reduction of the imine group produces amines .

Scientific Research Applications

7-Chloro-6-fluoro-4-((4-hydroxybenzylidene)amino)cinnoline-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-6-fluoro-4-((4-hydroxybenzylidene)amino)cinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-6-fluoro-4-((4-hydroxybenzylidene)amino)cinnoline-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

159831-79-5

Molecular Formula

C16H9ClFN3O3

Molecular Weight

345.71 g/mol

IUPAC Name

7-chloro-6-fluoro-4-[(4-hydroxyphenyl)methylideneamino]cinnoline-3-carboxylic acid

InChI

InChI=1S/C16H9ClFN3O3/c17-11-6-13-10(5-12(11)18)14(15(16(23)24)21-20-13)19-7-8-1-3-9(22)4-2-8/h1-7,22H,(H,23,24)

InChI Key

RLVLMBJONBLFCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=C(N=NC3=CC(=C(C=C32)F)Cl)C(=O)O)O

Origin of Product

United States

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